![molecular formula C18H18ClNO B2661688 (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone CAS No. 338962-89-3](/img/structure/B2661688.png)
(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
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Description
The compound (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
is a complex organic molecule. It is related to the class of compounds known as benzophenones . The compound has a molecular weight of 216.663 . It is also known by other names such as 4-Chlorobenzophenone, p-Chlorophenyl phenyl ketone, Hydroxyzine (chloro-benzophenone), Meclizine M (chloro-benzophenone), Etodroxine M (chloro-benzophenone), and Buclizine M (Chlorobenzophenone) .
Molecular Structure Analysis
The molecular structure of(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
can be analyzed using its InChI code: InChI=1S/C13H9ClO/c14-12-8-6-11 (7-9-12)13 (15)10-4-2-1-3-5-10/h1-9H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis
The physical and chemical properties of(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
include a molecular weight of 216.663 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the search results.
Future Directions
The future directions for research on (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
and related compounds could involve exploring their diverse biological activities and potential therapeutic applications . This could include synthesizing a variety of derivatives and screening them for different pharmacological activities .
properties
IUPAC Name |
(4-chlorophenyl)-[2-[4-(dimethylamino)phenyl]cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-20(2)15-9-5-12(6-10-15)16-11-17(16)18(21)13-3-7-14(19)8-4-13/h3-10,16-17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZFDVSXCRJTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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